molecular formula C7H10N2O B8237143 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B8237143
M. Wt: 138.17 g/mol
InChI Key: JUGMNBPZVORDMI-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with ethyl, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-ethyl-5-methylimidazole with formylating agents such as formic acid or formamide can yield the desired aldehyde. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the imidazole ring and subsequent formylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-Ethyl-5-methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1-Ethyl-5-methyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives such as:

    1-Methylimidazole: Lacks the ethyl and formyl groups, resulting in different reactivity and applications.

    4-Methylimidazole: Similar structure but without the ethyl group, affecting its chemical properties and uses.

    1-Ethylimidazole:

The presence of the ethyl, methyl, and formyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-ethyl-5-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-5-8-7(4-10)6(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMNBPZVORDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Methyl-1H-imidazole-4-carbaldehyde (940 mg, 8.5 mmol) was dissolved in THF (40 ml) with DMF (5 ml). NaH (380 mg of a 60% dispersion in mineral oil) was added carefully and the reaction mixture was allowed to stir for 5 min. under nitrogen. Ethyl iodide (1.65 g, 9.7 mmol) was added and it was allowed to stir for 1 h, at which time the reaction was judged complete. The solvent was removed under vacuum, and the crude was purified on silica eluted with 100% ethyl acetate—1% MeOH/ethyl acetate to yield the title product (390 mg) as the main isomer. MS (ESI-POS): [M+H]+=139.
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-1H-imidazole-5-carbaldehyde (5.0 g, 45.4 mmol) in anhydrous THF (50 mL) was added diaza(1,3)bicyclo[5.4.0]undecane (DBU, 6.8 mL, 45.4 mmol) and iodoethane (3.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature overnight. Water (50 mL) was added before THF was evaporated. The mixture was extracted with EtOAc (1×50 mL) and 2-butanol (2×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-1% MeOH/DCM), affording 1-ethyl-5-methyl-1H-imidazole-4-carbaldehyde (730 mg, 12% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
diaza(1,3)bicyclo[5.4.0]undecane
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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